![molecular formula C19H18FN7O2S B2561559 1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole CAS No. 2097891-13-7](/img/structure/B2561559.png)
1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a tetrazole ring, a benzimidazole ring, a pyrrolidine ring, and a sulfonyl group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Benzimidazoles are bicyclic compounds consisting of fused benzene and imidazole rings . Pyrrolidines are five-membered rings containing four carbon atoms and one nitrogen atom. The sulfonyl group is a functional group that is commonly found in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrazole ring could be introduced via a [2+3] cycloaddition reaction . The benzimidazole ring could be synthesized through a condensation reaction . The pyrrolidine ring could be formed through a Michael addition followed by an intramolecular nucleophilic substitution. The sulfonyl group could be introduced through a sulfonation reaction.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the tetrazole ring could participate in nucleophilic substitution reactions . The benzimidazole ring could undergo electrophilic aromatic substitution reactions . The pyrrolidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation. The sulfonyl group could be reduced to a sulfide or oxidized to a sulfate.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research into the synthesis and biological activity of related compounds, such as imidazo[1,2-a]pyridines, has been conducted to explore their potential as antiulcer agents, demonstrating the process of modifying the chemical structure to enhance biological activity without focusing on drug use directly (Starrett et al., 1989). This includes efforts to identify compounds with cytoprotective properties against ulcerative conditions through synthetic modifications, highlighting the importance of chemical structural adjustments in enhancing biological efficacy.
Catalytic and Synthetic Applications
Studies have demonstrated the utility of related chemical structures in catalytic processes, such as the one-pot multi-component synthesis of tetrasubstituted imidazoles, showcasing the versatility of similar compounds in facilitating complex chemical reactions (Zare et al., 2015). These findings underscore the potential of the compound for use in synthetic chemistry, particularly in the synthesis of complex molecules through efficient and recyclable catalysts.
Material Science and Photophysical Properties
Research into the rearrangement and coordination of related compounds has highlighted their potential applications in material science, including the development of new nickel complexes characterized by unique structural and electrochemical properties (Bermejo et al., 2000). Such studies point to the relevance of chemical compounds with complex structures in creating materials with novel properties, including those with potential applications in electronics and photonics.
Fluorescence and Sensing Technologies
The development of imidazo[1,5-a]pyridinium ions with distinct emission pathways demonstrates the role of structurally similar compounds in fluorescence-based technologies (Hutt et al., 2012). These compounds exhibit dual emission pathways responsive to pH changes, illustrating the potential for similar chemical structures to be used in developing sensors and imaging agents for biological and environmental monitoring.
Eigenschaften
IUPAC Name |
1-[1-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonylpyrrolidin-3-yl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O2S/c1-12-21-17-4-2-3-5-18(17)27(12)13-8-9-26(11-13)30(28,29)14-6-7-16(20)15(10-14)19-22-24-25-23-19/h2-7,10,13H,8-9,11H2,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTJMKKCKMPMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)C5=NNN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

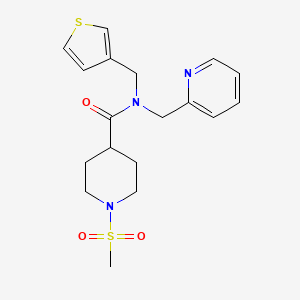
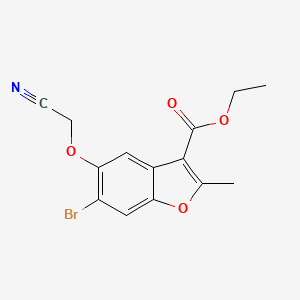
![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)
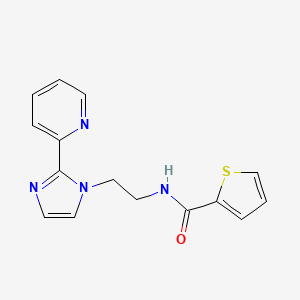
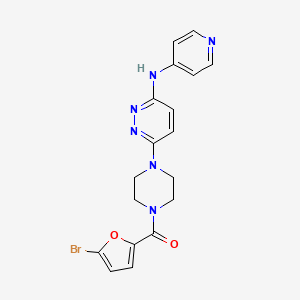
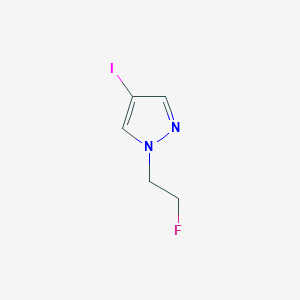
![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)

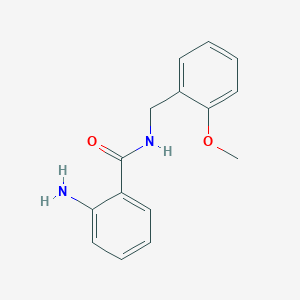
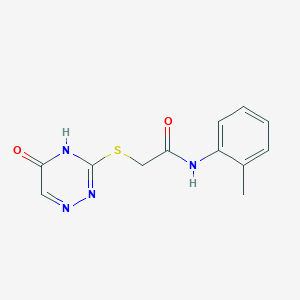
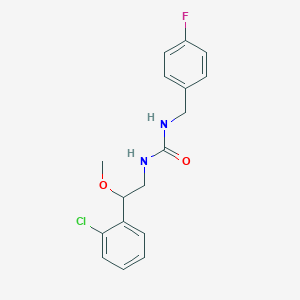
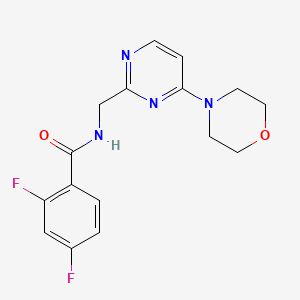
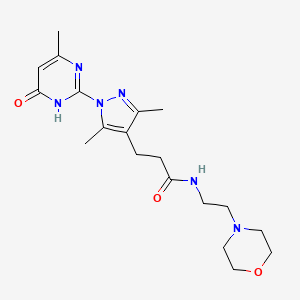
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)